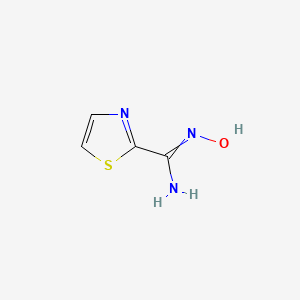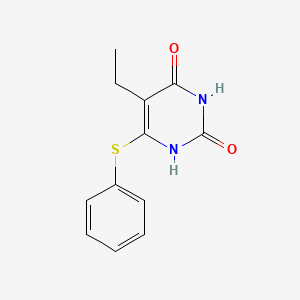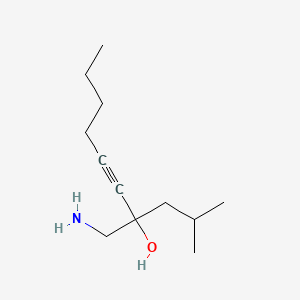![molecular formula C17H20F3N3O2 B8619406 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B8619406.png)
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. The compound features a cyclopropane ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclopropanecarbonyl Intermediate: The cyclopropanecarbonyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperidine Derivatization: The piperidine ring is functionalized to introduce the desired substituents, such as the cyclopropanecarbonyl group.
Urea Formation: The final step involves the reaction of the piperidine derivative with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropane and piperidine rings contribute to the overall molecular conformation and stability.
類似化合物との比較
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-[4-(methyl)phenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-[4-(chloromethyl)phenyl]urea:
Uniqueness: 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and binding interactions, making it particularly valuable in pharmaceutical and material science applications.
特性
分子式 |
C17H20F3N3O2 |
|---|---|
分子量 |
355.35 g/mol |
IUPAC名 |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H20F3N3O2/c18-17(19,20)12-3-5-13(6-4-12)21-16(25)22-14-7-9-23(10-8-14)15(24)11-1-2-11/h3-6,11,14H,1-2,7-10H2,(H2,21,22,25) |
InChIキー |
FIRUYGSSFWLQAV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
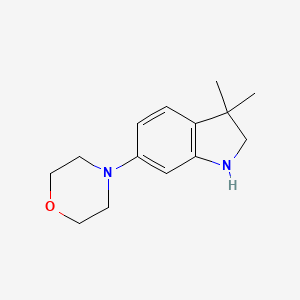
![N,N-Dimethyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B8619339.png)
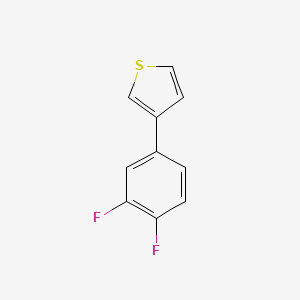
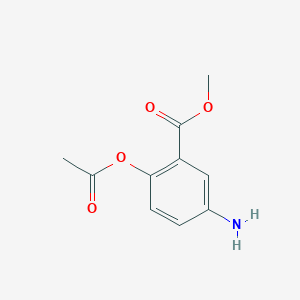
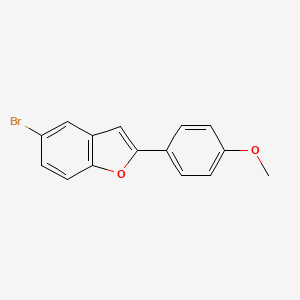
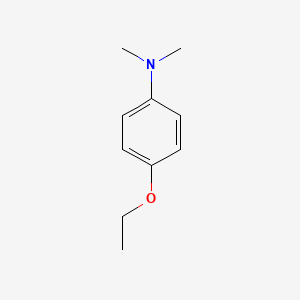
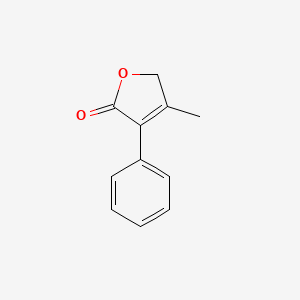

amine](/img/structure/B8619394.png)
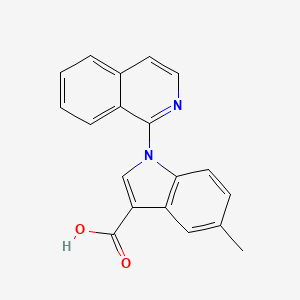
![8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8619413.png)
